molecular formula C8H7ClN2O2 B13777623 p-Chlorobenzaldehyde O-carbamoyloxime CAS No. 7050-86-4

p-Chlorobenzaldehyde O-carbamoyloxime

Cat. No.: B13777623
CAS No.: 7050-86-4
M. Wt: 198.60 g/mol
InChI Key: UPLPBZWVAZZKKU-UHFFFAOYSA-N
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Description

p-Chlorobenzaldehyde O-carbamoyloxime: is a chemical compound with the molecular formula C8H7ClN2O2 and a molecular weight of 198.61 g/mol . It is a derivative of p-chlorobenzaldehyde, where the aldehyde group is converted to an oxime and further modified with a carbamoyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for p-chlorobenzaldehyde O-carbamoyloxime may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: p-Chlorobenzaldehyde O-carbamoyloxime can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of p-chlorobenzaldehyde O-carbamoyloxime involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the carbamoyl group can interact with amino acid residues in proteins, affecting their function and stability .

Comparison with Similar Compounds

    p-Chlorobenzaldehyde: The parent compound, which lacks the oxime and carbamoyl modifications.

    p-Chlorobenzylamine: A reduction product of p-chlorobenzaldehyde O-carbamoyloxime.

    p-Chlorobenzoic Acid: An oxidation product of this compound.

Uniqueness: this compound is unique due to its dual functional groups (oxime and carbamoyl), which provide it with distinct chemical reactivity and biological activity compared to its parent compound and other derivatives .

Properties

CAS No.

7050-86-4

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

[(4-chlorophenyl)methylideneamino] carbamate

InChI

InChI=1S/C8H7ClN2O2/c9-7-3-1-6(2-4-7)5-11-13-8(10)12/h1-5H,(H2,10,12)

InChI Key

UPLPBZWVAZZKKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NOC(=O)N)Cl

Origin of Product

United States

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